molecular formula C11H18N2O2 B2941114 Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate CAS No. 2248258-72-0

Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate

Cat. No.: B2941114
CAS No.: 2248258-72-0
M. Wt: 210.277
InChI Key: JLCSJOPEFACALW-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate is a chemical compound that features a tert-butyl ester group, an amino group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-pyrrol-1-ylpropanoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of tert-butanol with the amino acid derivative in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . This method is efficient and yields the desired ester in good quantities.

Industrial Production Methods

Industrial production of tert-butyl esters often employs similar esterification techniques but on a larger scale. The use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has also been reported as an efficient method for the preparation of tert-butyl esters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino group and the pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-pyrrol-1-ylpropanoate involves its interaction with specific molecular targets. The amino group and the pyrrole ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-3-pyrrol-1-ylpropanoate is unique due to its combination of a tert-butyl ester group, an amino group, and a pyrrole ring

Properties

IUPAC Name

tert-butyl 2-amino-3-pyrrol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)9(12)8-13-6-4-5-7-13/h4-7,9H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCSJOPEFACALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CN1C=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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